

A Technical Guide to 1-Acetylindoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetylindoline

Cat. No.: B031821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

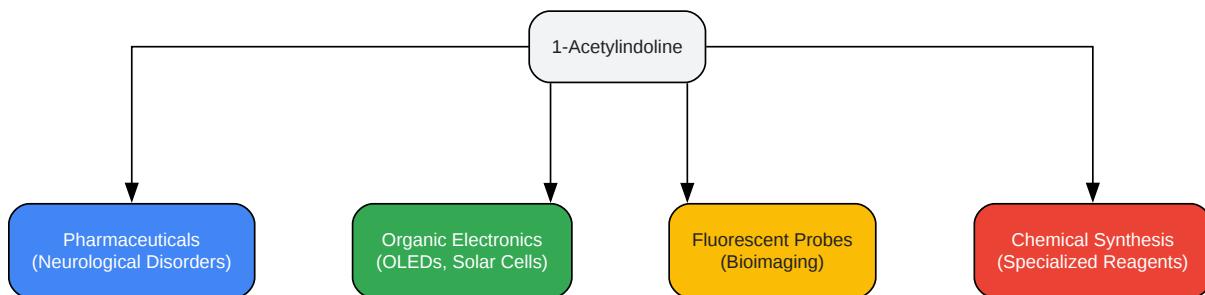
This document provides a comprehensive technical overview of **1-Acetylindoline**, a versatile heterocyclic compound. It details its chemical and physical properties, outlines its applications in various scientific fields, and presents relevant experimental contexts.

Core Compound Identification

1-Acetylindoline, also known by its synonyms 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one and N-Acetylindoline, is a key intermediate in organic synthesis.[\[1\]](#)[\[2\]](#) Its unique structural characteristics make it a valuable building block in the development of pharmaceuticals and advanced materials.[\[1\]](#)[\[3\]](#)

- CAS Number: 16078-30-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₁₀H₁₁NO[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)

Physicochemical Properties


The key quantitative data for **1-Acetylindoline** are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

Property	Value	Source(s)
Molecular Weight	161.20 g/mol	[1] [2]
Appearance	White crystalline powder	[1]
Melting Point	100-106 °C	[1] [4] [5]
Purity	≥ 98% (HPLC)	[1]
SMILES	CC(=O)N1CCc2ccccc12	[5] [6]
InChI Key	RNTCWULFNYNFGI-UHFFFAOYSA-N	[5]

Applications in Research and Development

1-Acetylindoline is a pivotal intermediate with diverse applications across multiple sectors of chemical and biomedical research.[\[1\]](#) Its stability and reactivity are leveraged to streamline synthetic pathways for complex molecules.[\[1\]](#)

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[\[1\]](#) [\[3\]](#) The indoline structure is found in numerous natural and synthetic compounds with medicinal value and is increasingly exploited as a foundational backbone for drugs with anti-tumor, anti-bacterial, and anti-inflammatory properties.[\[7\]](#)
- Organic Electronics: The compound is utilized in the fabrication of organic electronic materials, where it contributes to enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[\[1\]](#)[\[3\]](#)
- Bioimaging: Researchers employ **1-Acetylindoline** to create advanced fluorescent probes for bioimaging applications, which allow for improved visualization of cellular processes in living organisms.[\[1\]](#)[\[3\]](#)
- Chemical Reagent: It is a valuable reactant in a variety of chemical reactions. It may be used for the synthesis of halo-substituted aromatic amides, naphthalenedione derivatives with antimycobacterial activity, and derivatives that act as α 1-adrenoreceptor antagonists.[\[5\]](#) It is also used as a reactant in regioselective ortho Suzuki-Miyaura coupling reactions.[\[5\]](#)

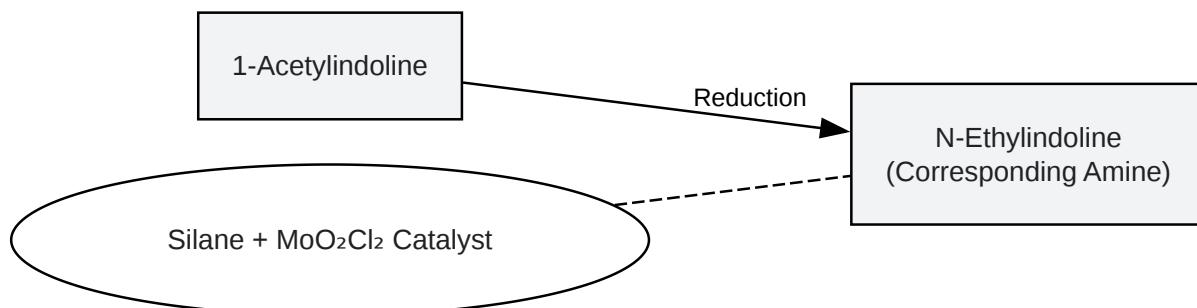
[Click to download full resolution via product page](#)

Caption: Key application areas of **1-Acetylindoline**.

Experimental Protocols and Reactions

While specific, detailed experimental protocols are proprietary or published in subscription journals, the scientific literature describes several key reactions and methodologies involving **1-Acetylindoline**.

The synthesis of substituted indoles and their derivatives often involves multi-step processes. For instance, a patented process for preparing related compounds involves Fischer indole cyclization, acylation at the N-position (such as acetylation to form the 1-acetyl group), and subsequent reduction of the indole to an indoline.^[8]


Purification by Recrystallization: A general approach to purify compounds like **1-Acetylindoline** involves recrystallization.

- **Solvent Selection:** Identify a suitable solvent that dissolves the compound when hot but not when cold. Small-scale tests with solvents like ethanol, isopropanol, or ethyl acetate are recommended.
- **Dissolution:** Dissolve the crude **1-Acetylindoline** in the minimum amount of the chosen hot solvent.

- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

A notable reaction is the reduction of the tertiary amide in **1-Acetylindoline** to its corresponding amine.

- Reaction: **1-Acetylindoline** is reacted with a silane in the presence of a Molybdenum(IV) oxide dichloride (MoO_2Cl_2) catalyst.[5]
- Methodology:
 - The **1-Acetylindoline** substrate is dissolved in an appropriate anhydrous solvent under an inert atmosphere.
 - The MoO_2Cl_2 catalyst is added to the solution.
 - A silane reducing agent is added, often dropwise, to the reaction mixture.
 - The reaction is stirred at a specific temperature for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
 - Upon completion, the reaction is quenched and worked up to isolate the resulting N-ethylindoline product.
 - Purification is typically achieved through column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-ACETYLINDOLINE - CAS:16078-30-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. nbinno.com [nbino.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-Acetylindoline 98 16078-30-1 [sigmaaldrich.com]
- 6. PubChemLite - 1-acetylindoline (C10H11NO) [pubchemlite.lcsb.uni.lu]
- 7. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Acetylindoline: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031821#1-acetylindoline-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com